molecular formula C12H17N3O B1270076 1-Phenyl-3-piperidin-4-ylurea CAS No. 61220-48-2

1-Phenyl-3-piperidin-4-ylurea

Cat. No. B1270076
CAS RN: 61220-48-2
M. Wt: 219.28 g/mol
InChI Key: SKBLRKMDOMTQQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Phenyl-3-piperidin-4-ylurea involves multi-component reactions and microwave-assisted techniques. For instance, a one-pot, three-component synthesis facilitated by p-toluene-sulfonic acid catalysis has been utilized for the synthesis of structurally similar compounds, demonstrating the efficiency and versatility of this approach in generating complex molecules (Thabet et al., 2022). Additionally, microwave-assisted synthesis has been reported as a rapid and efficient method for the preparation of related piperidin-1-yl phenyl derivatives, highlighting the benefits of this technique in organic synthesis (Merugu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds analogous to this compound has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies reveal intricate details about molecular geometry, electron distribution, and intramolecular interactions, providing insights into the structural basis for the chemical behavior of these compounds (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been explored through various reactions, including Michael addition and cyclization processes. These reactions underscore the compound's versatility as a precursor for the synthesis of a wide range of bioactive molecules and its potential utility in medicinal chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to this compound, including their thermal and optical characteristics, have been characterized using various analytical techniques. These studies provide valuable information on the stability, solubility, and optical behavior of these compounds, which is crucial for their application in different fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity towards various reagents and potential for undergoing a range of chemical transformations, have been the subject of numerous studies. These investigations shed light on the compound's functional group interactivity and its implications for synthetic applications (Kulig et al., 2007).

Scientific Research Applications

Enzyme Inhibitory Activity

Research has shown that compounds related to 1-Phenyl-3-piperidin-4-ylurea have been investigated for their enzyme inhibitory activities. For instance, derivatives of this compound have been evaluated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies are crucial in the development of potential treatments for various diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial Activity

Some derivatives of this compound have shown promising results in the field of antibacterial research. Studies have demonstrated the synthesis of these compounds and their effectiveness against various bacterial strains, highlighting their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

HIV-1 Reverse Transcriptase Inhibition

Research into N-Phenyl derivatives of piperidine, a closely related structure, has shown significant potency against wild-type HIV-1 and various NNRTI-resistant mutant viruses. This highlights its potential application in HIV treatment (Tang et al., 2010).

Anticancer Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antileukemic activity, particularly against human leukemia cells. This suggests potential applications in cancer therapy (Vinaya et al., 2011).

Neuroprotective Properties

Certain derivatives of this compound have been identified as potent NMDA antagonists, which could be instrumental in developing neuroprotective agents for treating neurological disorders (Chenard et al., 1995).

Mechanism of Action

Biochemical Analysis

Cellular Effects

1-Phenyl-3-piperidin-4-ylurea has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling molecules, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites. This compound may also participate in feedback regulation mechanisms, where its presence inhibits or activates specific metabolic pathways to maintain cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse through lipid bilayers. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport proteins. The distribution of this compound within tissues can influence its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

1-phenyl-3-piperidin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBLRKMDOMTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362945
Record name 1-phenyl-3-piperidin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61220-48-2
Record name 1-phenyl-3-piperidin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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